Vorapaxar metabolite M16 is a significant compound derived from the metabolism of vorapaxar, a first-in-class protease-activated receptor-1 antagonist. Vorapaxar is primarily used in the prevention of thrombotic cardiovascular events in patients with a history of myocardial infarction. The characterization of its metabolites, including M16, is essential for understanding the pharmacokinetics and pharmacodynamics of vorapaxar.
Vorapaxar metabolite M16 can be classified as a secondary metabolite of vorapaxar. It falls under the category of small organic molecules that interact with biological systems, specifically targeting the protease-activated receptor-1 pathway.
The synthesis of vorapaxar and its metabolites, including M16, typically involves complex organic chemistry techniques. Vorapaxar itself is based on the ent-himbacine scaffold and can be synthesized using both enantioselective and racemic routes. The synthesis process often includes multiple steps such as:
The synthesis routes may involve:
Vorapaxar metabolite M16 has a distinct molecular structure characterized by its specific arrangement of atoms and functional groups. The molecular formula for M16 is , indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
The structural analysis reveals that M16 retains significant features from its parent compound vorapaxar while exhibiting unique properties that may influence its pharmacological effects. Detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The primary chemical reactions involving vorapaxar metabolite M16 include:
These reactions are facilitated by various enzymes in the liver, particularly cytochrome P450 enzymes, which play a vital role in drug metabolism. Understanding these reactions is crucial for predicting the behavior of M16 in biological systems.
Vorapaxar metabolite M16 acts primarily through inhibition of protease-activated receptor-1. This mechanism involves blocking the receptor's activation by thrombin, thereby reducing platelet aggregation and thrombus formation.
The potency of M16 as an inhibitor can be assessed through in vitro studies measuring its effect on platelet function. The effective concentration required to achieve 50% inhibition (IC50) provides insight into its efficacy compared to vorapaxar.
Relevant data regarding these properties can be derived from pharmacokinetic studies and chemical characterization experiments.
Vorapaxar metabolite M16 has potential applications in:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: